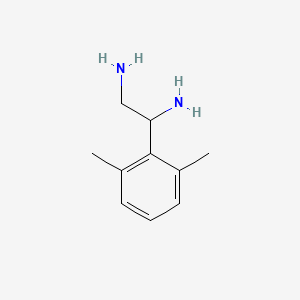

1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Description

1-(2,6-Dimethylphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,6-dimethylphenyl group attached to the ethane backbone. This compound is characterized by its dual amine functionality and aromatic substituent, which confer unique steric and electronic properties. It is primarily utilized in coordination chemistry as a ligand for metal catalysts and in organic synthesis as a building block for pharmaceuticals or agrochemicals . The 2,6-dimethylphenyl group introduces steric hindrance while maintaining electron-donating effects, making it a versatile intermediate in catalytic and material science applications.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3 |

InChI Key |

SGZPYNJYDPDBDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2,6-Dimethylbenzyl Chloride with Ethane-1,2-diamine

The most common synthetic approach involves the nucleophilic substitution reaction between 2,6-dimethylbenzyl chloride and ethane-1,2-diamine. This reaction is typically conducted under basic conditions to facilitate the displacement of the chloride by the diamine nucleophile.

- Reaction conditions: The reaction is performed in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid generated and to promote nucleophilic attack.

- Solvents: Common solvents include ethanol or other polar solvents that dissolve both reactants and base.

- Purification: The product is purified by recrystallization or distillation to obtain the pure diamine compound.

- Industrial scale: For larger scale production, continuous flow synthesis techniques are employed to optimize parameters such as temperature, pressure, and reactant concentration, ensuring consistent yield and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2,6-Dimethylbenzyl chloride, ethane-1,2-diamine | Molar ratio optimized for yield |

| Base | Sodium hydroxide or equivalent | Facilitates substitution |

| Temperature | Moderate heating (e.g., 50-100 °C) | Optimized for reaction kinetics |

| Solvent | Ethanol or polar aprotic solvents | Solubility and reaction medium |

| Purification | Recrystallization or distillation | To isolate pure product |

| Yield | Typically moderate to high (60-80%) | Depends on conditions |

Multi-Step Synthesis from 2,6-Dimethylphenylacetone

An alternative synthesis involves a multi-step process starting from 2,6-dimethylphenylacetone:

- Step 1: Amination of 2,6-dimethylphenylacetone to introduce the ethane-1,2-diamine moiety.

- Step 2: Conversion to the hydrochloride salt for stabilization and easier handling.

- Optimization: Parameters such as temperature, pressure, solvent choice, and catalyst type are carefully optimized to maximize yield and purity.

- Analytical control: Techniques like NMR, mass spectrometry, and chromatography are used to monitor reaction progress and product quality.

| Step | Description | Conditions and Notes |

|---|---|---|

| Starting material | 2,6-Dimethylphenylacetone | Purity critical for downstream steps |

| Amination reaction | Reaction with ethane-1,2-diamine | Catalysts and solvents optimized |

| Salt formation | Conversion to 2HCl salt | Improves stability and solubility |

| Purification | Crystallization or extraction | Ensures product purity |

| Yield | Variable, dependent on step efficiencies | Typically 60-75% overall |

Related Synthetic Strategies and Variations

- Direct amination: Heating 2,6-dimethylaniline derivatives with ethane-1,2-diamine under elevated temperatures (e.g., 130 °C) in closed vessels can yield N-substituted ethane-1,2-diamines, with subsequent purification steps involving acid-base extraction and drying agents to isolate the product as a viscous liquid.

- Use of protecting groups: In some advanced syntheses, protecting groups on the amine functionalities may be employed to control regioselectivity and prevent side reactions.

- Green chemistry approaches: Microwave-assisted synthesis and aqueous solvent systems have been explored for related ethane-1,2-diamine derivatives to improve reaction rates and environmental sustainability, though specific applications to this compound require further research.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): ^1H NMR is routinely used to confirm the presence of aromatic protons and amine functionalities, with characteristic chemical shifts indicating the substitution pattern.

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

- Mass spectrometry: Confirms molecular weight and structural integrity.

- Extraction and drying: Organic layers are often dried over magnesium sulfate or sodium sulfate before solvent removal to yield the final product.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reaction Type | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dimethylbenzyl chloride + ethane-1,2-diamine | Nucleophilic substitution | Base (NaOH), ethanol, moderate heat | 60-80% | Widely used, scalable |

| Multi-step from acetone | 2,6-Dimethylphenylacetone + ethane-1,2-diamine | Amination + salt formation | Optimized temp, catalysts | 60-75% | Produces hydrochloride salt form |

| Direct amination | 2,6-Dimethylaniline + ethane-1,2-diamine | Heating in closed vessel | 130 °C, acid-base extraction | ~64-76% | Produces viscous liquid product |

| Green synthesis (related) | Ethylenediamine + arylhydrazonals (analogous) | Microwave-assisted amination | Water solvent, MW irradiation | Up to 76% | Environmentally friendly method |

Research Findings and Notes

- The nucleophilic substitution method is the most straightforward and industrially relevant, offering good yields and manageable purification.

- Multi-step syntheses allow for the preparation of hydrochloride salts, which are more stable and easier to handle in pharmaceutical contexts.

- Reaction optimization (temperature, solvent, catalyst) significantly impacts yield and purity.

- Analytical techniques confirm the integrity and substitution pattern of the diamine.

- Emerging green chemistry methods, including microwave irradiation and aqueous solvents, show promise for related compounds, potentially applicable to this diamine with further development.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

1-(2,6-Dimethylphenyl)ethane-1,2-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions further enhances its utility in synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound. Studies are underway to explore its antimicrobial and anticancer properties. The mechanism of action involves interactions with molecular targets such as enzymes and receptors, which may lead to inhibition of microbial growth or modulation of cellular processes in cancer cells.

Medicine

The compound is being investigated for its potential therapeutic applications. Ongoing research focuses on its efficacy as a drug candidate for various diseases, particularly due to its unique chemical properties that may enhance bioavailability and target specificity.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its chemical structure imparts specific properties that are advantageous for creating materials with desired characteristics such as increased hydrophobicity and steric hindrance.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In a collaborative research project involving pharmaceutical companies, the compound was tested for its efficacy against cancer cell lines. Preliminary results showed promising cytotoxic effects at specific concentrations, warranting further investigation into its mechanisms and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-(2,6-Dimethylphenyl)ethane-1,2-diamine and analogous diamines:

Key Comparisons:

Steric Effects :

- The 2,6-dimethylphenyl substituent in the target compound provides moderate steric hindrance compared to the diisopropylphenyl group (bulkier) in N-(2,6-Diisopropylphenyl)ethane-1,2-diamine and the mesityl (2,4,6-trimethylphenyl) groups in N1,N2-Dimesitylethane-1,2-diamine . This balance allows for selective coordination in catalytic systems without excessive steric blockage.

- Ethylenediamine, lacking substituents, exhibits minimal steric hindrance, making it ideal for forming stable chelates with metals but less effective in asymmetric catalysis .

Electronic Properties :

- The electron-donating nature of the methyl groups in this compound enhances the basicity of its amine groups compared to derivatives with electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups, as seen in ). This property is critical in catalysis, where amine basicity influences reaction rates and selectivity .

Lipophilicity and Solubility: The aromatic substituents in this compound increase lipophilicity (ClogP ≈ 2.5 estimated) compared to ethylenediamine (ClogP ≈ -1.2) , improving membrane permeability in pharmaceutical contexts. However, this reduces water solubility, necessitating organic solvents in synthesis . N1,N2-Dimesitylethane-1,2-diamine, with bulkier substituents, exhibits even lower solubility, limiting its utility in aqueous systems but enhancing stability in nonpolar environments .

Applications: Catalysis: The target compound’s balanced steric profile makes it effective in yttrium- and neodymium-catalyzed hydroaminations, outperforming overly bulky analogs .

Research Findings and Case Studies

- Catalytic Performance : In a study comparing ligands for yttrium amido complexes, this compound demonstrated superior rate enhancement and diastereoselectivity in intramolecular alkene hydroaminations compared to N1,N2-Dimesitylethane-1,2-diamine, which suffered from excessive steric hindrance .

- The target compound’s dual amine functionality and aromatic substituents may offer a unique balance of adsorption and hydrophobicity for metal protection .

Biological Activity

1-(2,6-Dimethylphenyl)ethane-1,2-diamine, a compound belonging to the class of diamines, has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a structure that includes a 2,6-dimethylphenyl group attached to an ethane backbone with two amine functional groups. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of diamines for their antibacterial activity. The results showed that compounds with similar structures demonstrated effective inhibition against several bacterial strains. For instance, one derivative reported an antimicrobial activity value of 17.9 mm against target organisms .

Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The compound displayed a high docking score of 81.947 with an internal energy of -7.169 kcal/mol when tested against specific protein targets associated with microbial resistance . This suggests a strong potential for therapeutic applications in combating resistant bacterial strains.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in microbial cells. The presence of amine groups allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites on target proteins.

Synthesis and Evaluation

A comprehensive study involved the synthesis of various derivatives of this compound. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activities through in vitro assays. The results indicated that modifications to the diamine structure could enhance antimicrobial efficacy and selectivity .

Comparative Analysis

A comparative analysis was conducted on several diamines, including this compound. The study highlighted that while many derivatives exhibited antimicrobial properties, those structurally similar to the target compound showed superior activity against specific pathogens .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.